molecular formula C27H24N4O6S B2889995 N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-68-5

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

カタログ番号: B2889995
CAS番号: 532973-68-5
分子量: 532.57
InChIキー: CJEWIEDJFVSMFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .


Synthesis Analysis

The synthesis of these compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The N - (2,3-Dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .

科学的研究の応用

Synthesis and Electrophysiological Activity

Research has focused on the synthesis of N-substituted imidazolylbenzamides, exploring their cardiac electrophysiological activities. These compounds have shown potential as selective class III agents, with implications for addressing cardiac arrhythmias. The studies suggest that certain moieties within these compounds can be modified to enhance their electrophysiological activity, potentially leading to new therapeutic agents for heart conditions (Morgan et al., 1990).

Hypoxia-Selective Cytotoxicity

Another area of research involves the development of hypoxia-selective cytotoxins, which are designed to target hypoxic tumor cells, a common characteristic of solid tumors. These studies aim to synthesize compounds that can selectively kill tumor cells under low oxygen conditions, offering a potential pathway for cancer therapy. The structural modifications of these compounds seek to optimize their selectivity and potency under hypoxic conditions, contributing to the development of more effective anticancer treatments (Palmer et al., 1996).

Prokinetic Agents for Gastrointestinal Disorders

Research into benzamide derivatives, including those related to the N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide structure, has explored their potential as prokinetic agents. These agents aim to enhance gastrointestinal motility, offering therapeutic options for disorders such as gastroparesis and functional constipation. The studies investigate the structure-activity relationships of these compounds to identify those with balanced prokinetic and antiemetic activities (Sakaguchi et al., 1992).

Antimicrobial and Biofilm Inhibition

The derivatives of this compound have also been studied for their antimicrobial properties and ability to inhibit bacterial biofilms. This research is crucial for developing new strategies to combat bacterial infections, especially those resistant to conventional antibiotics. By understanding the relationship between the chemical structure of these compounds and their biofilm inhibitory activity, researchers can design more effective antimicrobial agents (Abbasi et al., 2020).

Safety and Hazards

According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

将来の方向性

The future directions for these types of compounds could involve further exploration of their potential as therapeutic agents for treating Alzheimer’s disease .

特性

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c32-26(29-19-7-10-23-24(15-19)37-14-13-36-23)17-38-25-16-30(22-4-2-1-3-21(22)25)12-11-28-27(33)18-5-8-20(9-6-18)31(34)35/h1-10,15-16H,11-14,17H2,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEWIEDJFVSMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。